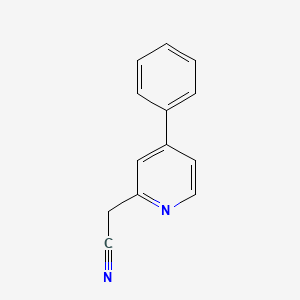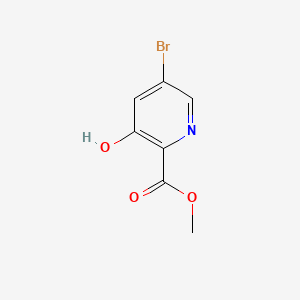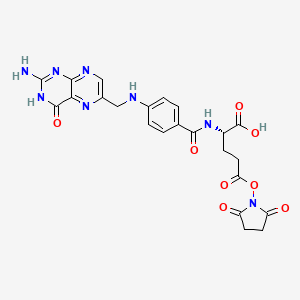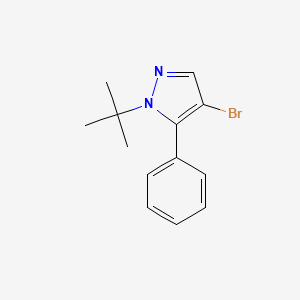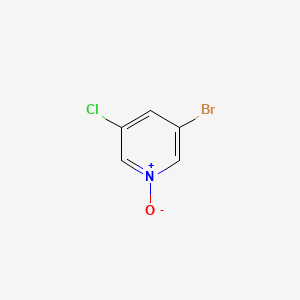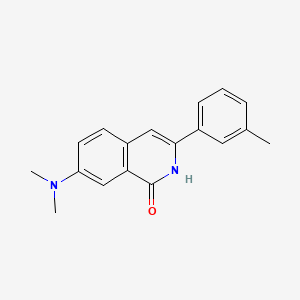
7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” is a complex organic compound. It belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of similar compounds, like 7-substituted coumarin derivatives, involves a Pechmann reaction between resorcinol and ethyl acetoacetate . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide .
Molecular Structure Analysis
The molecular structure of “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be analyzed using techniques like X-ray crystallography . The structure contains a central 2-oxo-2H-chromene unit with a carboxylic acid allyl ester in the 3-position and a diethylamino group in the 7-position .
Chemical Reactions Analysis
The chemical reactions involving “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be complex and varied. For instance, dimethylaminoquinolines have been reviewed for their synthesis methods, properties, and interactions between their amino groups and the heteroatom of the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one” can be determined using various analytical techniques. For instance, its density, boiling point, vapor pressure, and other properties can be determined .
Safety And Hazards
特性
IUPAC Name |
7-(dimethylamino)-3-(3-methylphenyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(20(2)3)11-16(13)18(21)19-17/h4-11H,1-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBOAHZFOXQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C(C=C3)N(C)C)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)


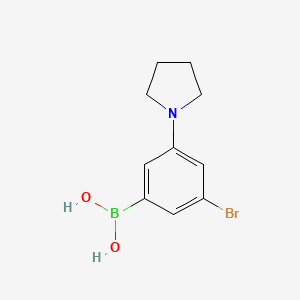
![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)
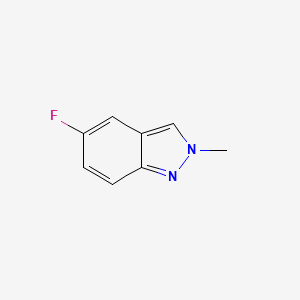
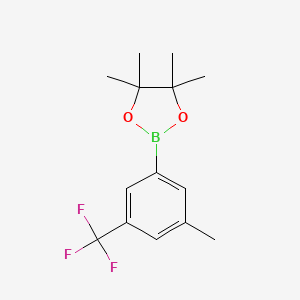
![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)
